molecular formula C8H14N4O6 B8255108 N-Azidoacetylmannosamine

N-Azidoacetylmannosamine

Cat. No. B8255108
M. Wt: 262.22 g/mol
InChI Key: AFNOHTDETQTADW-YLRIPHBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Azidoacetylmannosamine is a useful research compound. Its molecular formula is C8H14N4O6 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Tagging of Gangliosides

N-Azidoacetylmannosamine (this compound) has been utilized for the chemical tagging of gangliosides. This process involves metabolic labeling with this compound derivatives and can be used for in vivo chemical tagging of gangliosides in cells (Bussink et al., 2007).

Selective Imaging of Glycans

This compound can be used for tissue-selective imaging of glycans, which has applications in clinical and basic research. This involves using a caged metabolic precursor that is activated by enzymatic cleavage (Chang et al., 2010).

Cancer Targeting

This compound derivatives have been shown to selectively label cancer cells in vitro and in vivo. These derivatives can be modified to be activated by cancer-overexpressed enzymes, enhancing tumor accumulation and enabling targeted therapy against various cancer types (Wang et al., 2017).

Metabolic Functionalization of Recombinant Glycoproteins

The metabolic incorporation of this compound into cellular and recombinant glycoproteins has been utilized for chemical modification of these proteins, which is significant for therapeutic applications (Luchansky et al., 2004).

Metabolic Labeling of Glycans

This compound is key in the metabolic labeling of glycans. This process allows for the visualization of cellular glycans and the enrichment of specific glycoprotein types for proteomic analysis (Laughlin & Bertozzi, 2007).

This compound has been successfully introduced into the glycans of therapeutic proteins, demonstrating its utility in modifying the efficacy and tolerance of these agents (Möller et al., 2011).

Ultrasound-Assisted Cancer-Selective Chemical Labeling

This compound, combined with targeted ultrasound pulses, has been used for in vivo cancer-selective labeling. This approach significantly improves tumor accumulation of therapeutic compounds (Wang et al., 2016).

Intracellular Delivery of Probes

This compound can be effectively delivered into cells using nanostraw delivery systems, enabling the study of glycosylation and other biological processes (Xu et al., 2017).

Understanding Glycan Engineering

The use of this compound in metabolic glycan engineering is crucial for enhancing our understanding of the glycome, particularly in the context of antibodies and glycoproteins (Bodnar et al., 2015).

properties

IUPAC Name

2-azido-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOHTDETQTADW-YLRIPHBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.